molecular formula C14H14O3S B11854999 4-(Propylsulfonyl)-1-naphthaldehyde

4-(Propylsulfonyl)-1-naphthaldehyde

Cat. No.: B11854999
M. Wt: 262.33 g/mol
InChI Key: BPNHPSIPCWFAAU-UHFFFAOYSA-N
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Description

4-(Propylsulfonyl)-1-naphthaldehyde is an organic compound that features a naphthalene ring substituted with a propylsulfonyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfonyl)-1-naphthaldehyde typically involves the sulfonylation of 1-naphthaldehyde. One common method is to react 1-naphthaldehyde with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and efficient separation techniques to isolate the desired product. The use of catalysts and advanced purification methods can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfonyl)-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Propylsulfonyl)-1-naphthoic acid.

    Reduction: 4-(Propylsulfonyl)-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Propylsulfonyl)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(Propylsulfonyl)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. The sulfonyl group can also enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-1-naphthaldehyde
  • 4-(Ethylsulfonyl)-1-naphthaldehyde
  • 4-(Butylsulfonyl)-1-naphthaldehyde

Uniqueness

4-(Propylsulfonyl)-1-naphthaldehyde is unique due to the specific length of its propyl chain, which can influence its physical and chemical properties. This compound may exhibit different reactivity and solubility compared to its methyl, ethyl, and butyl analogs, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

4-propylsulfonylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C14H14O3S/c1-2-9-18(16,17)14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,10H,2,9H2,1H3

InChI Key

BPNHPSIPCWFAAU-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O

Origin of Product

United States

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